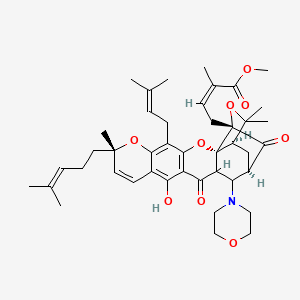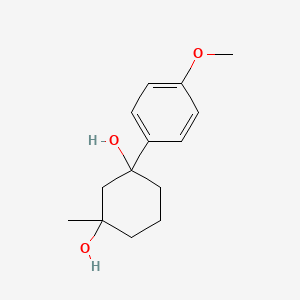
1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol is an organic compound characterized by a cyclohexane ring substituted with a methoxyphenyl group and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3-methylcyclohexanone.
Aldol Condensation: The initial step involves an aldol condensation reaction between 4-methoxybenzaldehyde and 3-methylcyclohexanone in the presence of a base such as sodium hydroxide.
Cyclization: The resulting product undergoes cyclization to form the cyclohexane ring.
Reduction: The final step involves the reduction of the intermediate product to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Formation of 1-(4-Methoxyphenyl)-3-methylcyclohexanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate pathways related to antioxidant defense and inflammatory response, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
- 1-(4-Methoxyphenyl)-2-methylcyclohexane-1,2-diol
- 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,2-diol
- 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,4-diol
Comparison: 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol is unique due to the specific positioning of the hydroxyl groups on the cyclohexane ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a compound of particular interest in research and industrial applications.
Propriétés
Formule moléculaire |
C14H20O3 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-methylcyclohexane-1,3-diol |
InChI |
InChI=1S/C14H20O3/c1-13(15)8-3-9-14(16,10-13)11-4-6-12(17-2)7-5-11/h4-7,15-16H,3,8-10H2,1-2H3 |
Clé InChI |
SOFKAVUNAOIBFY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1)(C2=CC=C(C=C2)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



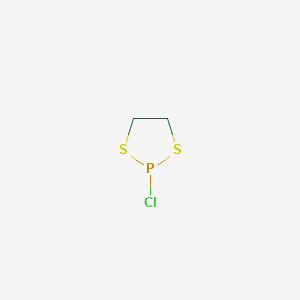
![1,3-Dimethyl-6-(pyridin-2-yl)-N-(1-(pyridin-4-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15232563.png)
![(5R,7S)-1-oxaspiro[4.4]nonan-7-ol](/img/structure/B15232566.png)
![8-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl benzoate](/img/structure/B15232572.png)
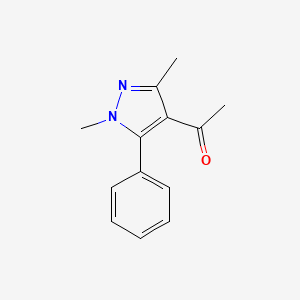
![2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B15232585.png)
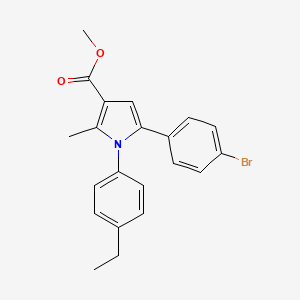


![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)

